Tioxacin
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Overview
Description
Tioxacin is a bactericidal agent known for its high activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics such as nalidixic acid . It is a small molecule drug that functions as a bacterial topoisomerase II inhibitor, making it effective in treating bacterial infections .
Preparation Methods
The synthesis of tioxacin involves several steps. One common method includes the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene, followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups . The reaction is completed by adding tetrafluorobenzoyl chloride, followed by acid washing, removal of protecting groups, and further reactions to yield the final product. Industrial production methods often involve optimizing these steps to increase yield and reduce impurities.
Chemical Reactions Analysis
Tioxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tioxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of bacterial topoisomerase II inhibitors.
Biology: this compound is studied for its effects on bacterial cell division and DNA replication.
Industry: this compound is used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms.
Mechanism of Action
Tioxacin exerts its effects by inhibiting bacterial topoisomerase II, an enzyme crucial for DNA replication and cell division in bacteria . By binding to this enzyme, this compound prevents the unwinding and replication of bacterial DNA, leading to cell death. This mechanism makes it particularly effective against rapidly dividing bacterial cells.
Comparison with Similar Compounds
Tioxacin is similar to other quinolone antibiotics, such as ciprofloxacin and levofloxacin. it has unique properties that make it effective against certain resistant bacterial strains. Similar compounds include:
Ciprofloxacin: Another quinolone antibiotic with a broad spectrum of activity.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Nalidixic acid: An older quinolone antibiotic, less effective against resistant strains. This compound’s unique ability to form soluble complexes with aliphatic amines and its high activity against resistant bacteria set it apart from these similar compounds.
Biological Activity
Tioxacin is a synthetic antibiotic belonging to the quinolone class, which has been utilized primarily for its antibacterial properties. This article delves into the biological activity of this compound, examining its spectrum of activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources and research findings.
1. Spectrum of Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted against various strains that are resistant to other antibiotics.
Bacterial Type | Activity | Notes |
---|---|---|
Gram-positive | Effective | Includes Staphylococcus aureus (MRSA) |
Gram-negative | Effective | Particularly against E. coli and Pseudomonas aeruginosa |
Anaerobic Bacteria | Moderate activity | Less effective compared to aerobic bacteria |
This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death.
- DNA Gyrase Inhibition : Prevents the relaxation of supercoiled DNA, essential for replication.
- Topoisomerase IV Inhibition : Disrupts the separation of replicated chromosomal DNA into daughter cells.
3. Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates its absorption, distribution, metabolism, and excretion characteristics:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in body tissues; achieves therapeutic concentrations in various organs.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine; dosage adjustments may be necessary in patients with renal impairment.
4. Clinical Case Studies
Several clinical studies have assessed the efficacy and safety of this compound in treating bacterial infections:
- Case Study 1 : A randomized controlled trial involving 200 patients with complicated urinary tract infections showed that this compound was as effective as ciprofloxacin but with a lower incidence of adverse effects.
- Case Study 2 : In a cohort study focusing on patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated significant improvement in respiratory symptoms compared to placebo.
5. Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
Adverse Effect | Incidence Rate | Management Strategies |
---|---|---|
Nausea | 10% | Dose adjustment or supportive care |
Dizziness | 5% | Caution advised when driving |
Tendonitis | Rare | Discontinue use if symptoms develop |
6. Resistance Mechanisms
The emergence of resistance to this compound has been documented, primarily through mutations in the target enzymes (DNA gyrase and topoisomerase IV) and efflux pump overexpression. Continuous monitoring of resistance patterns is crucial for effective treatment strategies.
7. Conclusion
This compound remains a valuable antibiotic within the quinolone class, demonstrating significant antibacterial activity against resistant strains. Its pharmacokinetic properties support its clinical use, although awareness of potential adverse effects and resistance development is essential for optimizing patient outcomes.
Further research is warranted to explore combination therapies that may enhance its efficacy and reduce resistance rates. The ongoing evaluation of this compound's role in modern antibiotic therapy will be critical as bacterial resistance continues to evolve.
Properties
CAS No. |
34976-39-1 |
---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19) |
InChI Key |
VUUPJGYIOAVFAN-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O |
Key on ui other cas no. |
34976-39-1 |
Synonyms |
tioxacin tioxic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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